molecular formula C8H11F3N2 B1608939 1-Tert-butyl-5-(trifluoromethyl)imidazole CAS No. 234450-32-9

1-Tert-butyl-5-(trifluoromethyl)imidazole

Cat. No. B1608939
M. Wt: 192.18 g/mol
InChI Key: AMELBPJWJCGTTH-UHFFFAOYSA-N
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Description

1-Tert-butyl-5-(trifluoromethyl)imidazole, commonly known as TFI, is a heterocyclic organic compound. It is a derivative of imidazole with a tert-butyl and trifluoromethyl group attached to the carbon atoms of the imidazole ring. TFI has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Studies

Research has explored the metalation reactions of sterically demanding imidazole derivatives, including the synthesis of 1-tert-butyl-2-diphenylphosphino-imidazole, and its subsequent reactions leading to various complex compounds. These studies provide insights into the structural and reactive properties of imidazole derivatives, laying the groundwork for further application in catalysis and material science (Sauerbrey et al., 2011).

Sensing Applications

Imidazole-based chemosensors have been developed for the reversible detection of cyanide and mercury ions. These compounds exhibit luminescent properties that change in the presence of specific ions, showcasing the potential of 1-Tert-butyl-5-(trifluoromethyl)imidazole derivatives in environmental monitoring and safety (Emandi et al., 2018).

Catalytic and Chemical Transformations

The copper-catalyzed oxidative trifluoromethylation of heteroarenes is another significant application, demonstrating the utility of imidazole derivatives in facilitating chemical transformations crucial for pharmaceutical and agrochemical manufacturing (Chu & Qing, 2012). Moreover, studies on the alkylation reaction of phenol and tert-butyl alcohol using imidazole-based catalysts highlight the potential in organic synthesis and industrial applications (Zhang et al., 2022).

Environmental Applications

The use of imidazolium salts with appended aminodiacetic acid moieties for the removal of metal ions from aqueous solutions exemplifies environmental remediation applications. These studies underline the adaptability of imidazole derivatives in addressing pollution and contamination issues (Harjani et al., 2008).

properties

IUPAC Name

1-tert-butyl-5-(trifluoromethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2/c1-7(2,3)13-5-12-4-6(13)8(9,10)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMELBPJWJCGTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371369
Record name 1-tert-butyl-5-(trifluoromethyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-5-(trifluoromethyl)imidazole

CAS RN

234450-32-9
Record name 1-tert-butyl-5-(trifluoromethyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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